molecular formula C22H21FN2O4S B3637151 2-(2-fluoro-N-(4-methylphenyl)sulfonylanilino)-N-(2-methoxyphenyl)acetamide

2-(2-fluoro-N-(4-methylphenyl)sulfonylanilino)-N-(2-methoxyphenyl)acetamide

Cat. No.: B3637151
M. Wt: 428.5 g/mol
InChI Key: MWCKNCDDJJYHOC-UHFFFAOYSA-N
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Description

2-(2-fluoro-N-(4-methylphenyl)sulfonylanilino)-N-(2-methoxyphenyl)acetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of fluorine, sulfonyl, and methoxy groups attached to an aniline and acetamide backbone, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluoro-N-(4-methylphenyl)sulfonylanilino)-N-(2-methoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes:

    Nitration: The nitration of 4-methylphenylamine to introduce a nitro group.

    Reduction: Reduction of the nitro group to form 4-methylphenylamine.

    Sulfonylation: Reaction of 4-methylphenylamine with sulfonyl chloride to form the sulfonyl derivative.

    Fluorination: Introduction of the fluorine atom through a nucleophilic substitution reaction.

    Coupling: Coupling of the sulfonyl derivative with 2-methoxyphenylacetic acid to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluoro-N-(4-methylphenyl)sulfonylanilino)-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or the aromatic rings.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or methoxy positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium fluoride can be employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and reduced aromatic rings.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

2-(2-fluoro-N-(4-methylphenyl)sulfonylanilino)-N-(2-methoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-fluoro-N-(4-methylphenyl)sulfonylanilino)-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with signal transduction pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chloro-N-(4-methylphenyl)sulfonylanilino)-N-(2-methoxyphenyl)acetamide
  • 2-(2-bromo-N-(4-methylphenyl)sulfonylanilino)-N-(2-methoxyphenyl)acetamide
  • 2-(2-iodo-N-(4-methylphenyl)sulfonylanilino)-N-(2-methoxyphenyl)acetamide

Uniqueness

The uniqueness of 2-(2-fluoro-N-(4-methylphenyl)sulfonylanilino)-N-(2-methoxyphenyl)acetamide lies in its fluorine atom, which can significantly influence the compound’s reactivity, stability, and biological activity compared to its chloro, bromo, and iodo analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(2-fluoro-N-(4-methylphenyl)sulfonylanilino)-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O4S/c1-16-11-13-17(14-12-16)30(27,28)25(20-9-5-3-7-18(20)23)15-22(26)24-19-8-4-6-10-21(19)29-2/h3-14H,15H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWCKNCDDJJYHOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2OC)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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